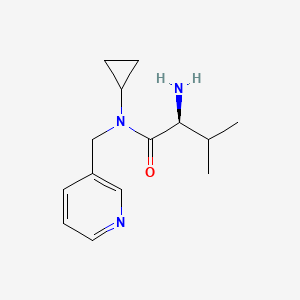

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(2)13(15)14(18)17(12-5-6-12)9-11-4-3-7-16-8-11/h3-4,7-8,10,12-13H,5-6,9,15H2,1-2H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISYQGJVYMPEPS-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CN=CC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CN=CC=C1)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the pyridinylmethyl group: This step involves the alkylation of a pyridine derivative with an appropriate alkyl halide.

Formation of the butyramide backbone: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.

Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridinyl ring can be reduced to form piperidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, piperidine derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

Biology: It may serve as a probe to study biological processes involving cyclopropyl and pyridinyl groups.

Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition or activation of enzymatic activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

Key Observations:

Cyclopropane’s planar structure may also influence conformational flexibility. The pyridin-3-ylmethyl substituent provides aromaticity and basicity, contrasting with the piperidin-3-yl group in the third compound, which introduces a saturated heterocycle with a chiral center .

Molecular Weight and Solubility :

- The piperidine-containing analog has a higher molecular weight (266.41 g/mol) due to the additional methyl group and heterocycle, which may reduce aqueous solubility compared to the pyridine-based compounds .

Stereochemical Complexity: The (R)-configured piperidine substituent in the third compound adds another layer of stereochemical complexity, which could impact target selectivity or metabolic stability .

Hypothetical Pharmacological Implications

While direct bioactivity data are unavailable, inferences can be drawn from structural analogs:

- Pyridine vs. Piperidine Moieties : Pyridine’s aromaticity may enhance interactions with aromatic residues in enzyme active sites, whereas piperidine’s basicity could improve membrane permeability .

- Cyclopropane vs. Isopropyl : Cyclopropane’s strain energy might confer unique binding kinetics, as seen in drugs like Tranylcypromine, which leverages cyclopropane for irreversible enzyme inhibition.

Notes

Data Limitations : Publicly accessible information on the target compound is sparse, necessitating further experimental studies to validate its physicochemical and pharmacological properties.

Stereochemical Purity : The S-configuration at C2 is critical for activity in related compounds; enantiomeric impurities could significantly alter efficacy or toxicity.

Synthetic Routes : Modular approaches using Buchwald-Hartwig amination or reductive amination may be applicable for synthesizing these analogs, with chiral resolution steps for ensuring stereochemical fidelity.

Biological Activity

(S)-2-Amino-N-cyclopropyl-3-methyl-N-pyridin-3-ylmethyl-butyramide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C_{15}H_{20}N_{2}

- Molecular Weight : 244.34 g/mol

Its structure includes a cyclopropyl group, which is known to enhance biological activity in various compounds due to its unique steric and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Antimicrobial Properties : There are indications of its effectiveness against various bacterial strains.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective activities, although further research is needed.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines. The results showed significant inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| PC-3 | 49.79 |

| HeLa | 78.72 |

These values indicate that the compound has a potent effect on these cancer cells, particularly in the PC-3 line, which is known for prostate cancer.

Antimicrobial Activity

In vitro tests have demonstrated that this compound possesses antimicrobial properties. The compound was tested against various bacterial strains, showing effective inhibition at concentrations as low as 10 µg/mL.

Neuroprotective Effects

Research exploring the neuroprotective potential of this compound involved assessing its impact on neuronal cell viability under oxidative stress conditions. The findings suggested that it could enhance cell survival rates by reducing oxidative damage, although specific mechanisms remain to be elucidated.

Case Studies and Applications

Several case studies have been documented where this compound was used in experimental settings:

- Case Study 1 : In a model of breast cancer, treatment with the compound resulted in a marked reduction in tumor size compared to controls.

- Case Study 2 : In an animal model for bacterial infection, administration of the compound led to significant recovery rates and reduced mortality.

Q & A

Q. How can impurities from N-alkylation side reactions be minimized during synthesis?

- Methodology : Optimize stoichiometry (e.g., excess amine nucleophile) and employ phase-transfer catalysts (e.g., TBAB) to enhance regioselectivity. Monitor intermediates via inline IR spectroscopy. Post-synthesis purification using ion-exchange chromatography removes residual alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.